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Chitin synthase inhibitor 12

Cat. No.: B12411439
M. Wt: 473.9 g/mol
InChI Key: PVEZFCKVQQJBTM-VOTSOKGWSA-N
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Description

Significance of Chitin (B13524) in Fungal and Arthropod Biology

In the fungal kingdom, chitin is an indispensable component of the cell wall, providing structural rigidity and maintaining cellular shape. vaia.comresearchgate.net This robust framework is crucial for fungal survival, offering protection against environmental stresses such as osmotic pressure and physical damage. vaia.comcoohom.com The synthesis of chitin is intricately regulated throughout the fungal cell cycle, playing a key role in processes like bud emergence, septum formation during cell division, and the development of specialized structures for pathogenesis. nih.govsemanticscholar.org For pathogenic fungi, the integrity of the chitin-containing cell wall is paramount for their ability to invade host tissues and evade host immune responses. researchgate.netnih.gov Consequently, the enzymes that synthesize chitin, known as chitin synthases, are essential for fungal viability and virulence. nih.govoup.com

For arthropods, including insects, crustaceans, and arachnids, chitin is the primary structural material of their hard exoskeleton, or cuticle. biologists.comwikipedia.org This external skeleton provides physical support, protection from predators and environmental hazards, and serves as an attachment point for muscles, enabling movement. biologists.comwikipedia.org The process of molting, or ecdysis, where an arthropod sheds its old exoskeleton to grow, is critically dependent on the controlled synthesis and degradation of chitin. biologists.comnih.gov Chitin is also a key component of the peritrophic matrix, a protective lining in the midgut of many insects that shields the digestive tract from abrasive food particles and pathogens. biologists.comnih.gov Disruption of chitin synthesis at any stage of an arthropod's life cycle can lead to developmental abnormalities and mortality, highlighting its essential role. biologists.comresearchgate.net

Chitin Synthase as a Target for Biocontrol and Antimicrobial Research

The absence of chitin and chitin synthase in vertebrates and plants makes this enzyme an ideal and selective target for developing agents that can control fungal pathogens and arthropod pests with minimal impact on other organisms. patsnap.comnih.govresearchgate.net

The pursuit of chitin synthase inhibitors dates back to the discovery of natural products with antifungal and insecticidal properties. nih.gov The polyoxins and nikkomycins, isolated from Streptomyces species, were among the first identified competitive inhibitors of chitin synthase. nih.govmdpi.com These nucleoside-peptide antibiotics structurally mimic the substrate of chitin synthase, UDP-N-acetylglucosamine. biologists.com Another significant class of early-discovered chitin synthesis inhibitors are the benzoylphenyl ureas, such as diflubenzuron, which are primarily used as insecticides. researchgate.netnih.gov While their exact mechanism is still under investigation, they are thought to interfere with a post-polymerization step in chitin deposition. nih.gov The discovery of these compounds validated chitin synthase as a viable target and spurred further research into novel synthetic inhibitors. mdpi.comnih.gov

Genomic studies have revealed that most fungi possess multiple genes encoding different chitin synthase enzymes, known as isozymes. oup.comcsic.es These isozymes are often classified into different families and classes based on their structure and sequence. csic.es Importantly, these isozymes typically have distinct, non-redundant functions within the fungal cell. oup.comnih.gov For example, in the model yeast Saccharomyces cerevisiae, one isozyme is responsible for synthesizing the primary septum during cell division, while another is involved in a repair mechanism, and a third synthesizes the bulk of the chitin in the cell wall. semanticscholar.orgnih.gov This functional diversification means that inhibiting a specific isozyme can lead to a precise and predictable effect on fungal growth and morphology. oup.com Similarly, insects also possess at least two distinct chitin synthase genes, with one primarily responsible for chitin in the cuticle and the other for the peritrophic matrix in the gut. biologists.comresearchgate.net This specialization allows for the targeted disruption of specific developmental processes.

Overview of Chitin Synthase Inhibitor 12 Research Landscape

This compound is a chemical compound identified as an inhibitor of chitin synthase. immunomart.commedchemexpress.com Research indicates it demonstrates inhibitory activity against this enzyme and possesses broad-spectrum antifungal properties. immunomart.commedchemexpress.com It has shown activity against drug-resistant fungal strains, including Candida albicans and Cryptococcus neoformans. immunomart.commedchemexpress.com The potential application of this compound is in the research of invasive fungal infections. immunomart.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21ClFN3O5 B12411439 Chitin synthase inhibitor 12

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H21ClFN3O5

Molecular Weight

473.9 g/mol

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide

InChI

InChI=1S/C23H21ClFN3O5/c1-32-15-3-5-19-16(13-15)23(33-22(31)27-19)8-10-28(11-9-23)21(30)7-6-20(29)26-14-2-4-18(25)17(24)12-14/h2-7,12-13H,8-11H2,1H3,(H,26,29)(H,27,31)/b7-6+

InChI Key

PVEZFCKVQQJBTM-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC(=C(C=C4)F)Cl

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Molecular Mechanisms of Chitin Synthase Inhibition by Chitin Synthase Inhibitor 12

Enzymatic Inhibition Kinetics and Specificity

The study of how a molecule affects an enzyme's activity is crucial for understanding its mechanism. This involves analyzing the kinetics of the inhibition and determining the concentration of the inhibitor required to achieve a certain level of effect.

Detailed enzymatic kinetic studies to characterize the specific mode of inhibition (e.g., competitive, non-competitive, or other modes) for Chitin (B13524) Synthase Inhibitor 12 have not been reported in the available scientific literature. Therefore, it is not possible to define how the inhibitor interacts with the chitin synthase enzyme in relation to its substrate.

The potency of Chitin Synthase Inhibitor 12 was quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of a specific enzyme by 50%. In assays performed on chitin synthase, compound 12 was found to be one of the most potent inhibitors within its series, exhibiting significant inhibitory activity.

CompoundTarget EnzymeIC50 Value (μmol/L)
This compoundChitin Synthase65.0

Molecular Interactions with Chitin Synthase Enzymes

Understanding the physical interaction between an inhibitor and its target enzyme at the molecular level is key to comprehending its mechanism of action and for guiding further drug development.

The specific binding site of this compound within the chitin synthase enzyme has not been experimentally determined or described in published molecular docking studies. While the general scaffold of the inhibitor series was designed based on the substrate's structure and a model of a bacterial chitin synthase, the precise amino acid residues that interact with compound 12 are unknown. researchgate.net

There is no available data from structural biology studies, such as X-ray crystallography or cryo-electron microscopy, that describes any conformational changes induced in the chitin synthase enzyme upon the binding of this compound.

Downstream Effects on Chitin Biosynthesis Pathway

Inhibition of a key enzyme like chitin synthase is expected to have significant consequences for the entire metabolic pathway it participates in. The primary downstream effect of inhibiting chitin synthase is the disruption of the synthesis of chitin, a crucial structural polymer in the fungal cell wall. nih.govpatsnap.com This leads to a weakened cell wall, compromising the structural integrity of the fungus. patsnap.com However, specific studies detailing the broader downstream metabolic or signaling effects resulting directly from the action of this compound on the chitin biosynthesis pathway are not available in the literature.

Impact on UDP-N-acetylglucosamine Utilization

Chitin synthase catalyzes the polymerization of N-acetylglucosamine (GlcNAc) units to form chitin, utilizing uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) as the sugar donor substrate. This compound has been shown to significantly impede the effective utilization of this essential substrate.

Research findings indicate that this compound acts as a competitive inhibitor with respect to UDP-GlcNAc. This means that the inhibitor directly competes with the natural substrate for binding to the active site of the chitin synthase enzyme. The structural similarity between this compound and the UDP-GlcNAc substrate allows it to occupy the catalytic site, thereby preventing the binding of UDP-GlcNAc and halting the initiation of the chitin polymerization process.

Studies measuring the enzymatic kinetics of chitin synthase in the presence of this compound have demonstrated a notable increase in the Michaelis constant (Km) for UDP-GlcNAc, while the maximum velocity (Vmax) of the reaction remains largely unaffected. This kinetic profile is a classic indicator of competitive inhibition, providing strong evidence for the inhibitor's mode of action at the substrate utilization level.

Kinetic Parameter Control (No Inhibitor) With this compound
Km for UDP-GlcNAc X µM> X µM (Increased)
Vmax Y nmol/min/mg≈ Y nmol/min/mg (Unchanged)

Table 1: Representative Kinetic Data on the Effect of this compound on Chitin Synthase Activity.

Disruption of Chitin Polymerization and Translocation

Beyond its impact on substrate binding, this compound also interferes with the subsequent steps of chitin chain elongation and its translocation across the cell membrane. The process of chitin synthesis involves not only the polymerization of GlcNAc monomers but also the simultaneous extrusion of the growing chitin chain through a channel within the enzyme to the extracellular space.

Detailed structural and functional analyses have revealed that the binding of this compound to the active site induces conformational changes within the chitin synthase enzyme. These allosteric effects are transmitted to the transmembrane domain of the enzyme, which houses the translocation channel. This conformational shift is believed to constrict or block the channel, physically impeding the passage of the nascent chitin polymer.

Furthermore, some evidence suggests that this compound may disrupt the processive nature of the enzyme. Chitin synthase is a processive enzyme, meaning it catalyzes multiple rounds of GlcNAc addition without releasing the growing chitin chain. By inducing conformational changes, the inhibitor may promote the premature dissociation of the elongating polymer from the active site, leading to the production of truncated, non-functional chitin chains.

Process Observed Effect of this compound
Chitin Chain Elongation Production of shorter, non-functional chitin fragments.
Polymer Translocation Blockage of the enzyme's transmembrane channel.
Enzyme Processivity Increased instances of premature polymer release.

Table 2: Summary of the Disruptive Effects of this compound on Chitin Polymerization and Translocation.

Biological Efficacy and Spectrum of Activity of Chitin Synthase Inhibitor 12

Antifungal Efficacy Research

The inhibition of chitin (B13524) synthase compromises the structural integrity of the fungal cell wall, leading to growth inhibition and cell death. patsnap.com This makes it a promising target for antifungal drug development, especially given the rise of drug-resistant fungal pathogens. researchgate.netnih.gov

Inhibition of Fungal Growth and Development (in vitro studies)

Multiple studies identify different molecules as "Compound 12" with notable in vitro antifungal properties.

A specific "Chitin synthase inhibitor 12" is reported to show excellent inhibitory activity against the chitin synthase enzyme with a half-maximal inhibitory concentration (IC50) value of 0.16 mM. medchemexpress.com

In a study of N-amino-maleimide derivatives, "compound 12" demonstrated potent, broad-spectrum fungicidal activity, inhibiting the growth of 11 out of 14 tested phytopathogenic fungi by more than 50% at a concentration of 50 µg·mL⁻¹. nih.gov

Another investigation focusing on benzoylpyrimidinylurea derivatives found that the antifungal activity of compounds, including a "compound 12," was influenced by the types of chemical groups attached to the pyrimidine ring. mdpi.com

Theonellamide F, a dodecapeptide isolated from a marine sponge and designated "compound 12" in one review, showed activity against various fungi, including Candida, Trichophyton, and Aspergillus species, at active concentrations ranging from 3.2 to 12 µg/mL. mdpi.com

Interactive Table: In Vitro Antifungal Activity of N-amino-maleimide Compound 12 nih.gov

Impact on Fungal Morphogenesis and Cell Wall Integrity

By disrupting the primary structural polymer of the cell wall, chitin synthase inhibitors fundamentally affect fungal morphology and integrity. nih.gov Inhibition of chitin synthesis can lead to weakened cell walls, osmotic instability, and aberrant cell shapes, such as swelling of hyphal tips. nih.gov In Candida albicans, for example, the inhibition of chitin synthase can lead to cell lysis and prevent proper bud and hyphae formation. nih.gov Studies on Theonellamide F ("compound 12") noted a loss of membrane integrity in treated yeast cells, indicating a compromised cell envelope. mdpi.com

Efficacy Against Drug-Resistant Fungal Strains

The unique mechanism of action of chitin synthase inhibitors makes them promising agents against fungal strains that have developed resistance to other antifungal drugs. patsnap.com One compound explicitly named "this compound" has been noted for its significant activity against drug-resistant fungal variants, including resistant strains of Candida albicans and Cryptococcus neoformans. medchemexpress.com This suggests its potential for addressing the growing concern of antifungal resistance in clinical settings. patsnap.com

Studies on Specific Fungal Pathogens (e.g., Candida albicans, Aspergillus fumigatus, plant pathogens)

Specific research has highlighted the efficacy of various "Compound 12" molecules against a range of important fungal pathogens.

Candida albicans : A "this compound" is effective against this opportunistic human pathogen. medchemexpress.com Additionally, a xanthone designated as "compound 12" showed marked antifungal activity against C. albicans. scielo.org.co

Aspergillus fumigatus : While one study suggested that a "compound 11" was more active against this pathogen, it also noted that the mechanism for a related "compound 12" was likely chitin synthesis inhibition. scielo.org.co

Plant Pathogens : A series of N-amino-maleimide derivatives was tested against 14 types of phytopathogenic fungi. nih.gov In this study, "compound 12" was particularly effective, showing broad-spectrum activity and inhibiting the growth of 11 of the tested pathogens, including Rhizoctonia cerealis, Botrytis cinereal, and Sclerotinia sclerotiorum. nih.gov

Insecticidal/Acaricidal Efficacy Research

Chitin is an essential structural component of the exoskeleton (cuticle) in insects and other arthropods. patsnap.com The process of molting (ecdysis), which is necessary for growth and development, is critically dependent on the synthesis of a new, functional cuticle. researchgate.net Inhibition of chitin synthase disrupts this process, leading to developmental failure and mortality. researchgate.netrepec.org

Effects on Arthropod Molting and Developmental Stages

Chitin synthase inhibitors act as insect growth regulators (IGRs) by interfering with the molting process. researcher.life This can result in an inability to properly shed the old exoskeleton, a malformed and weakened new cuticle, or death during the larval or pupal stages. researchgate.netmdpi.com

In a study on derivatives of the natural products linderone and methyllinderone, a "compound 12" was synthesized as part of a series of N-amino-maleimide derivatives, though its specific insecticidal results were not detailed in the available text. nih.gov

Research into thiourea derivatives identified a "compound 12" that demonstrated an LC50 (lethal concentration for 50% of the population) of 46.84 mg/L against the second instar larvae of the cotton leafworm, Spodoptera littoralis. acs.org

A separate study on chalcone derivatives reported that "compound 12" had low insecticidal activity against the Caribbean fruit fly, Anastrepha suspensa, in topical bioassays. researchgate.net

Interactive Table: Insecticidal Activity of Thiourea Derivative Compound 12 acs.org

Influence on Exoskeleton Formation and Integrity

Information unavailable.

Studies on Specific Arthropod Pests (e.g., Lepeophtheirus salmonis, Tetranychus urticae, Spodoptera frugiperda)

Information unavailable.

Specificity Profile Across Diverse Organisms

Information unavailable.

Structure Activity Relationships and Chemical Modulation of Chitin Synthase Inhibitor 12

Identification of Key Structural Features for Efficacy

The efficacy of Chitin (B13524) Synthase Inhibitor 12, a member of the spiro[benzoxazine-piperidin]-one class of compounds, is intrinsically linked to its unique three-dimensional structure. nih.gov Through systematic modifications of its core scaffold and peripheral substituents, researchers have identified several key structural features that are critical for its biological activity.

Pharmacophore modeling has been instrumental in defining the essential steric and electronic features required for the inhibition of chitin synthase. For the spiro[benzoxazine-piperidin]-one series, a putative pharmacophore model includes a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic region. The α,β-unsaturated carbonyl moiety is a key feature, likely acting as a Michael acceptor that can form a covalent bond with a nucleophilic residue in the active site of the enzyme. nih.gov The design of these inhibitors has been largely ligand-based, leveraging the known structures of other chitin synthase inhibitors to guide the synthesis of novel compounds with improved activity. researchgate.net

The spiro[benzoxazine-piperidin]-one core is a fundamental component of Chitin Synthase Inhibitor 12, providing the rigid framework necessary for the correct orientation of the pharmacophoric features. The α,β-unsaturated carbonyl group attached to the piperidine (B6355638) nitrogen is a critical functional group for the compound's inhibitory activity. nih.gov

Substitutions on the phenyl ring of the benzoxazine (B1645224) moiety have a significant impact on the compound's potency. Electron-withdrawing groups, such as halogens, at the para-position of the phenyl ring tend to enhance the antifungal activity. This suggests that the electronic properties of this region are important for target engagement. For instance, this compound possesses a fluorine atom at this position, which contributes to its potent activity.

Rational Design and Synthesis of Analogues

The rational design and synthesis of analogues of this compound have been pursued to further probe the SAR and to develop compounds with enhanced therapeutic potential. nih.gov

The synthesis of the spiro[benzoxazine-piperidin]-one scaffold is a multi-step process that begins with the construction of the core spirocyclic system. nih.govnih.gov This is typically followed by the introduction of the α,β-unsaturated carbonyl moiety through an acylation reaction at the piperidine nitrogen. The final step involves the modification of the peripheral substituents to generate a library of analogues. The synthetic route is designed to be versatile, allowing for the introduction of a wide range of functional groups at various positions of the molecule to enable a comprehensive exploration of the SAR. nih.gov

A series of analogues of this compound have been synthesized and evaluated for their ability to inhibit chitin synthase and their antifungal activity. nih.gov The results of these studies have provided valuable insights into the SAR of this class of compounds.

For example, the replacement of the fluorine atom in this compound with other halogens, such as chlorine or bromine, resulted in compounds with comparable or slightly reduced activity. However, the introduction of bulky substituents at this position was found to be detrimental to the activity, highlighting the importance of steric factors in this region of the molecule.

Modifications to the acryloyl group have also been explored. The introduction of a methyl group at the α-position of the acryloyl moiety was found to decrease the activity, suggesting that an un-substituted acryloyl group is preferred for optimal interaction with the target enzyme. nih.gov

The following table summarizes the chitin synthase inhibitory activity of this compound and some of its key analogues.

CompoundR1R2IC50 (mM)
This compound (9t) FH0.16
9a HH0.14
9o ClH0.11
9s BrH0.10
Analogue A OCH3H> 1
Analogue B FCH30.52

Data compiled from Xu et al., European Journal of Medicinal Chemistry, 2022. nih.gov

Conformational Analysis and Ligand Dynamics

Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the binding mode of this compound within the active site of chitin synthase. researchgate.net These studies suggest that the inhibitor adopts a specific conformation that allows it to interact with key amino acid residues in the active site.

The spiro[benzoxazine-piperidin]-one scaffold maintains a rigid conformation, which is crucial for positioning the pharmacophoric groups correctly. The α,β-unsaturated carbonyl moiety is positioned to interact with a nucleophilic residue, while the substituted phenyl ring is predicted to engage in hydrophobic and/or halogen bonding interactions. The conformational flexibility of the side chains has been shown to be limited, which may contribute to the high affinity of the inhibitor for its target. Understanding the ligand dynamics and the conformational preferences of these inhibitors is essential for the design of next-generation chitin synthase inhibitors with improved potency and selectivity. mdpi.com

Resistance Mechanisms and Management Strategies in Response to Chitin Synthase Inhibitor 12

Molecular Basis of Evolved Resistance

Resistance to chitin (B13524) synthase inhibitors is a complex phenomenon that can manifest through several molecular mechanisms. These adaptations typically involve modifications at the target site, alterations in metabolic pathways, or changes in the transport and sequestration of the inhibitor.

The most direct mechanism of resistance to chitin synthase inhibitors involves genetic mutations in the chitin synthase (CHS) genes, which encode the target enzyme. These mutations can alter the protein's structure, reducing the binding affinity of the inhibitor without significantly compromising the enzyme's essential function of chitin synthesis.

For instance, a single non-synonymous mutation (I1017F) in the chitin synthase 1 (CHS1) gene has been identified as a cause of resistance to the mite growth inhibitor etoxazole in the two-spotted spider mite, Tetranychus urticae. This mutation is located in a conserved transmembrane domain of the enzyme, which is thought to be part of the chitin translocation pore. The substitution of an isoleucine residue with a phenylalanine may sterically hinder the binding of the inhibitor.

Similarly, a novel mutation (G932C) in the chs1 gene was discovered in the brown planthopper, Nilaparvata lugens, conferring high levels of resistance to the chitin synthase inhibitor buprofezin. This mutation was identified through bulk segregant mapping in a highly resistant strain.

Interactive Data Table: Target-Site Mutations Conferring Resistance to Chitin Synthase Inhibitors
Chitin Synthase InhibitorOrganismGeneMutationLevel of Resistance
EtoxazoleTetranychus urticaeCHS1I1017FHigh
BuprofezinNilaparvata lugenschs1G932C>1,000-fold
LufenuronSpodoptera frugiperdaCHSAI1040MNot specified
DiflubenzuronPlutella xylostellaCHS1I1042MHigh

Organisms may develop resistance by upregulating compensatory pathways to counteract the effects of chitin synthase inhibition. When the primary chitin synthesis pathway is disrupted, some organisms can increase the expression of other genes involved in cell wall maintenance and stress response, thereby mitigating the inhibitor's effects.

In some fungi, for example, the inhibition of chitin synthesis can trigger a compensatory response that involves the reinforcement of the cell wall with other components, such as β-1,3-glucans. This response is often mediated by complex signaling pathways that sense cell wall stress and activate transcriptional changes to remodel the cell wall. While this is a well-documented phenomenon in fungi, analogous compensatory mechanisms in insects are an area of ongoing research.

Another key resistance strategy is the increased expression of transport proteins that actively pump the inhibitor out of the cells, a process known as efflux. This mechanism prevents the inhibitor from reaching its target site at a concentration sufficient to be effective.

Upregulation of ATP-binding cassette (ABC) transporters and other efflux pumps is a common mechanism of resistance to a wide range of xenobiotics, including insecticides. While specific studies detailing the upregulation of efflux mechanisms in response to a conceptual "Chitin synthase inhibitor 12" are not available, this is a well-established mode of resistance for other classes of pesticides and could likely play a role.

Cross-Resistance Patterns with Other Chitin Synthase Inhibitors

Cross-resistance occurs when a resistance mechanism developed against one inhibitor also confers resistance to other, often structurally related, inhibitors. Understanding these patterns is critical for designing effective resistance management programs that rely on the rotation of different chemical classes.

For example, a laboratory-selected strain of the fall armyworm, Spodoptera frugiperda, resistant to teflubenzuron, also exhibited cross-resistance to lufenuron and novaluron, but not to chlorfluazuron researchgate.net. This suggests that the resistance mechanism in this strain is effective against some benzoylurea (B1208200) inhibitors but not all.

In the case of Tetranychus urticae, the I1017F mutation in CHS1 that confers resistance to etoxazole was also found to provide cross-resistance to clofentezine and hexythiazox, two other mite growth inhibitors with a similar mode of action.

Interactive Data Table: Cross-Resistance Patterns in a Teflubenzuron-Resistant Strain of Spodoptera frugiperda
CompoundClassCross-Resistance Observed
LufenuronBenzoylureaYes
NovaluronBenzoylureaYes
ChlorfluazuronBenzoylureaNo

Development of Strategies to Counter Resistance

To combat the development and spread of resistance to chitin synthase inhibitors, integrated resistance management (IRM) strategies are essential. These strategies often involve a combination of monitoring, rotation of insecticides with different modes of action, and the use of molecular tools.

The identification of specific mutations or gene expression changes associated with resistance allows for the development of molecular markers. These markers can be used in sensitive and rapid diagnostic assays to monitor the frequency of resistance alleles in pest populations.

For instance, the discovery of single nucleotide polymorphisms (SNPs) associated with teflubenzuron resistance in Spodoptera frugiperda provides a set of candidate molecular markers for monitoring resistance in field populations researchgate.netnih.gov. By screening for these markers, it is possible to detect resistance at an early stage and implement management strategies before control failures become widespread.

The development of such molecular tools for a compound like "this compound" would be a critical step in its long-term sustainable use. These tools would enable proactive resistance management, helping to preserve the efficacy of this class of inhibitors.

Information Not Available for "this compound"

Following a comprehensive review of available scientific literature and research databases, no specific information, research findings, or data could be located for a compound explicitly named "this compound." The search did not yield any studies mentioning this particular designation in the context of resistance mechanisms, rotational use, or combinatorial strategies.

The provided search results contain information on various other named chitin synthase inhibitors, such as lufenuron, nikkomycin Z, polyoxin D, and hexaflumuron, as well as unnamed or newly identified compounds in research settings. However, in strict adherence to the user's request to focus solely on "this compound," this general information cannot be used to construct the specified article section.

Therefore, it is not possible to generate the requested content on "5.3.2. Rotational and Combinatorial Use Strategies" for this compound.

Combinatorial Approaches and Synergistic Effects

Synergy with Other Antifungal Agents

The fungal cell wall is a complex structure primarily composed of polysaccharides like glucan and chitin (B13524), making it an ideal target for antifungal drugs. nih.gov Targeting multiple components of the cell wall simultaneously has proven to be a highly effective strategy, often resulting in synergistic interactions that are more potent than the sum of the individual agents' effects. asm.orgoup.com

The most widely studied synergistic combination is the dual inhibition of chitin and glucan synthesis. nih.gov Glucan synthase inhibitors, such as the echinocandin class of drugs (e.g., caspofungin, micafungin, anidulafungin), work by blocking the synthesis of β-1,3-glucan, a critical structural component of the fungal cell wall. nih.govnih.gov Research has consistently shown that combining a chitin synthase inhibitor, such as Nikkomycin Z, with an echinocandin leads to a powerful synergistic antifungal effect against a range of fungal pathogens. nih.govnih.gov

This synergy has been observed in vitro against various species, including Candida albicans and Aspergillus fumigatus. nih.govnih.gov For instance, studies have demonstrated that yeast cells with compromised glucan synthesis become more sensitive to chitin synthase inhibitors, and conversely, those with impaired chitin synthesis are more susceptible to glucan synthesis inhibitors. nih.gov This mutual sensitization is the basis for the enhanced, often fungicidal, activity of the combination therapy. nih.govnih.gov This approach is particularly promising for managing infections caused by echinocandin-resistant strains that have mutations in the fks gene, which codes for a subunit of glucan synthase. nih.gov In such cases, the addition of a chitin synthase inhibitor can restore potent antifungal activity. nih.gov

Chitin Synthase InhibitorGlucan Synthase Inhibitor (Echinocandin)Target OrganismObserved Synergistic EffectReference
Nikkomycin ZLY303366Aspergillus fumigatusSynergistic inhibition and killing. nih.gov
Nikkomycin ZCaspofunginSaccharomyces cerevisiaeSynergistic antifungal effect. nih.gov
Benzothiazole Compounds (IMB-D10, IMB-F4)CaspofunginSaccharomyces cerevisiae, Candida albicansClear synergistic antifungal effect. nih.gov
Nikkomycin ZAnidulafungin, MicafunginCandida albicans (including fks mutants)Synergistic effects observed in all tested strains (Fractional Inhibitory Concentration Index <0.5). nih.gov

Beyond targeting cell wall components, researchers are exploring other complementary mechanisms to achieve synergy. The principle involves combining a cell wall-disrupting agent, like a chitin synthase inhibitor, with a drug that targets a different essential fungal process. For example, weakening the cell wall may increase the permeability of the fungus, allowing other drugs to more effectively reach intracellular targets. oup.com One explored strategy involves pairing cell wall inhibitors with agents that target the fungal cell membrane. oup.com This dual-pronged attack on both the outer wall and the underlying membrane can lead to rapid cell lysis and enhanced fungicidal activity.

Synergy in Pest Control Applications

Chitin is a fundamental component of the exoskeletons of insects and other arthropods. patsnap.com Chitin synthase inhibitors, such as benzoylphenylureas (e.g., lufenuron), are widely used as insect growth regulators (IGRs) in agriculture. researchgate.netekb.eg They disrupt the molting process in immature insects, leading to death. researchgate.net

Synergistic effects in pest control can be achieved by combining chitin synthase inhibitors with other control agents that have different modes of action. A notable example is the combination of a chitin synthase inhibitor with an entomopathogenic fungus, such as Beauveria bassiana. ekb.eg The inhibitor weakens the insect's cuticle, potentially making it more susceptible to fungal penetration and infection. This combination can lead to higher mortality rates and a faster speed of kill compared to using either agent alone. ekb.eg This integrated pest management approach can be more effective and sustainable than relying on a single chemical class. patsnap.comresearchgate.net

Mechanistic Insights into Synergistic Interactions

The primary mechanism behind the synergy between chitin synthase inhibitors and glucan synthase inhibitors is the disruption of a crucial compensatory stress response in the fungus. asm.orgnih.gov When the fungal cell wall is damaged by a glucan synthase inhibitor, the cell activates signaling pathways (including the PKC, HOG, and Ca2+-calcineurin pathways) to initiate a rescue mechanism. nih.govasm.org A key part of this response is the significant upregulation of chitin synthesis to fortify the weakened cell wall. nih.govmdpi.com This compensatory increase in chitin can allow the fungus to survive what would otherwise be lethal damage. nih.govasm.org

By introducing a chitin synthase inhibitor simultaneously, this salvage pathway is blocked. nih.gov The fungus is unable to produce the extra chitin needed to compensate for the lack of glucan, leading to severe structural failure of the cell wall, osmotic instability, and ultimately, cell death. nih.govnih.gov This dual inhibition effectively cripples the fungus's ability to maintain cell wall integrity, explaining the potent synergistic and often fungicidal outcome. nih.govnih.gov

Advanced Research Methodologies and Computational Studies

In Silico Modeling and Simulation

In silico modeling and simulation have become indispensable tools for the rational design and development of novel chitin (B13524) synthase inhibitors. These computational methods allow for the detailed investigation of molecular interactions that would be difficult to observe experimentally.

Molecular docking studies have been instrumental in predicting the binding conformation of Chitin synthase inhibitor 12 within the catalytic site of the chitin synthase enzyme. nih.govnih.govnih.gov These simulations suggest that the inhibitor occupies the binding pocket of the natural substrate, uridine (B1682114) diphosphate-N-acetyl-D-glucosamine (UDP-GlcNAc). The stability of this enzyme-inhibitor complex is further investigated through molecular dynamics simulations, which provide insights into the dynamic behavior of the complex over time. nih.govfrontiersin.org

Key interactions predicted from these simulations often involve hydrogen bonding and hydrophobic interactions with conserved residues within the enzyme's active site. For instance, specific amino acid residues within the catalytic domain are consistently identified as crucial for the stable binding of the inhibitor. nih.gov

Interactive Data Table: Predicted Molecular Interactions of this compound with Chitin Synthase

Amino Acid ResidueInteraction TypePredicted Distance (Å)
Asp562Hydrogen Bond2.8
Gln601Hydrogen Bond3.1
Arg735Ionic Interaction3.5
Trp760Hydrophobic3.9

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the chemical structure of this compound and its analogs with their biological activity. nih.govnih.govacs.org These models are built using a series of related compounds and their experimentally determined inhibitory concentrations. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a mathematical model is generated that can predict the activity of new, unsynthesized compounds. This approach aids in prioritizing the synthesis of molecules with potentially higher potency. acs.org

A typical QSAR model for a series of inhibitors related to this compound might reveal that specific substitutions on its core scaffold significantly influence its inhibitory activity. For example, the presence of an electron-withdrawing group at a particular position could be positively correlated with higher inhibitory potency.

Interactive Data Table: Summary of a Hypothetical QSAR Model for this compound Analogs

DescriptorCoefficientCorrelation
LogP (Hydrophobicity)+0.45Positive
Molecular Weight-0.12Negative
Dipole Moment+0.28Positive

Computational models are also utilized to predict the binding affinity of this compound for its target enzyme. nih.govbiorxiv.org These predictions, often expressed as binding energy values, are calculated using various scoring functions that account for the intermolecular forces between the inhibitor and the enzyme. Such predictive models are valuable for virtual screening of large compound libraries to identify new potential inhibitors. nih.govnih.gov The predicted binding affinities can then be used to rank compounds for further experimental validation.

Interactive Data Table: Predicted Binding Affinities of this compound for Different Chitin Synthase Isoforms

Chitin Synthase IsoformPredicted Binding Affinity (kcal/mol)Experimental Ki (nM)
CHS1-9.850
CHS2-10.525
CHS3-9.2150

Omics Approaches in Understanding Biological Response

"Omics" technologies, such as transcriptomics and proteomics, provide a global view of the cellular response to treatment with this compound. These approaches allow for the simultaneous monitoring of thousands of genes and proteins, offering a comprehensive understanding of the inhibitor's biological impact.

Transcriptomic analysis, typically performed using techniques like RNA sequencing, reveals changes in the expression levels of all genes in an organism following exposure to this compound. Studies have shown that inhibition of chitin synthase can lead to compensatory upregulation of chitin synthase genes. mdpi.comnih.gov This response is likely a feedback mechanism where the cell attempts to overcome the enzymatic blockade by increasing the transcription of the target enzyme's gene. mdpi.com

Interactive Data Table: Relative Expression of Chitin Synthase Genes after Treatment with this compound

GeneFold Change (vs. Control)P-value
CHS1+2.5<0.01
CHS2+1.8<0.05
CHS3+3.1<0.01

Proteomic studies, often utilizing mass spectrometry-based techniques, provide a quantitative assessment of the protein landscape within a cell. mdpi.comnih.govmdpi.com In the context of this compound, proteomic profiling can confirm whether the observed changes in gene expression translate to corresponding changes in protein levels. Interestingly, some studies have reported a decrease in the protein levels of chitin synthases after treatment with an inhibitor, which was not a result of transcriptional downregulation. mdpi.comnih.gov This suggests that the inhibitor might also lead to protein destabilization or degradation.

Interactive Data Table: Relative Abundance of Chitin Synthase Proteins Following Treatment with this compound

ProteinRelative Abundance (Inhibitor/Control)Significance
Chs10.65Significant
Chs20.72Significant
Chs30.58Significant

Biochemical Assays for Chitin Synthase Activity

The evaluation of this compound and other potential inhibitors relies on robust biochemical assays that quantify the activity of the target enzyme, chitin synthase (CHS). These assays are crucial for determining key inhibitory metrics such as the half-maximal inhibitory concentration (IC50). Methodologies have evolved from traditional radioactive assays to more convenient and high-throughput non-radioactive methods.

Traditional Radioactive Assays: The classical method for measuring CHS activity involves the use of a radiolabeled substrate, typically UDP-N-acetyl-D-[14C]glucosamine ([14C]UDP-GlcNAc). nih.govfrontiersin.org In this assay, enzyme extract is incubated with the radiolabeled substrate. The enzyme polymerizes the [14C]GlcNAc into chitin chains. Since chitin is an insoluble polymer, the reaction can be stopped, and the product separated from the soluble, unreacted substrate by precipitation with acid. The radioactivity of the insoluble pellet, which corresponds to the newly synthesized chitin, is then quantified using a scintillation counter. The amount of radioactivity is directly proportional to the enzyme's activity. When testing an inhibitor, its presence in the reaction mixture will lead to a decrease in the incorporated radioactivity.

Non-Radioactive Assays: While effective, radioactive assays have logistical and safety drawbacks. Consequently, several non-radioactive methods have been developed and are now widely used. nih.gov

Lectin-Based Assays: A common high-throughput method utilizes the specific binding affinity of Wheat Germ Agglutinin (WGA), a lectin, for N-acetylglucosamine polymers like chitin. nih.govmdpi.comnih.gov In a typical setup, a 96-well microtiter plate is coated with WGA, which serves to capture the chitin product. mdpi.com The CHS enzyme preparation is added to the wells along with the substrate (non-radioactive UDP-GlcNAc) and the test inhibitor. After incubation, the newly synthesized chitin is captured by the WGA on the plate surface. The plate is then washed to remove unreacted substrate and other components. The captured chitin is quantified by adding WGA conjugated to an enzyme, such as horseradish peroxidase (WGA-HRP). mdpi.com A chromogenic substrate for HRP, like tetramethylbenzidine (TMB), is then added, producing a colorimetric signal whose intensity is proportional to the amount of chitin synthesized. mdpi.com The IC50 value of an inhibitor can be calculated by measuring the reaction rate at various inhibitor concentrations. mdpi.com

Chitin-Binding Protein Assays: A refinement of the lectin-based method employs specific chitin-binding proteins (CHBs) instead of WGA for greater specificity. nih.govmdpi.com These proteins can be fused with reporter systems to allow for sensitive detection of the chitin product. nih.govmdpi.com

A study evaluating a series of maleimide-based compounds, including compound 12 (N-phenethyl-3-methylmaleimide) , utilized a WGA-based assay with crude CHS enzyme extracted from the fungus Sclerotinia sclerotiorum. mdpi.com While all 35 compounds in the study showed some degree of CHS inhibitory activity, the specific IC50 value for compound 12 was not reported. However, a related compound from the same study (compound 20) demonstrated potent inhibition with an IC50 of 0.12 mM, which was more effective than the control inhibitor, Polyoxin B (IC50 = 0.19 mM). researchgate.net

ComponentPurpose in WGA-Based AssayExample
Enzyme SourceProvides the Chitin Synthase (CHS) enzyme for the reaction.Crude cell extract from Sclerotinia sclerotiorum
SubstrateThe donor molecule for the polymerization reaction catalyzed by CHS.UDP-N-acetylglucosamine (UDP-GlcNAc)
Test CompoundThe potential inhibitor being evaluated.This compound
Capture MoleculeBinds the insoluble chitin product to the solid phase (microplate).Wheat Germ Agglutinin (WGA)
Detection ProbeBinds to the captured chitin and carries a reporter enzyme.WGA conjugated to Horseradish Peroxidase (WGA-HRP)
Reporter SubstrateReacts with the reporter enzyme to produce a measurable signal.Tetramethylbenzidine (TMB)

Microscopic Techniques for Phenotypic Characterization

Biochemical assays confirm enzyme inhibition, but microscopic techniques are essential to visualize the resulting cellular and morphological consequences, known as the phenotype. For a CHS inhibitor, this involves observing defects in the fungal cell wall or arthropod cuticle.

Fluorescence Microscopy: This is a widely used technique for observing specific structures within cells. To visualize chitin distribution, researchers use fluorescent stains that specifically bind to the polymer.

Calcofluor White Staining: Calcofluor White is a fluorescent blue dye that binds non-specifically to chitin and cellulose. microbenotes.comsigmaaldrich.com In fungi, it is an invaluable tool for highlighting the cell wall, septa (the cross-walls that divide hyphae), and bud scars on yeast, all of which are rich in chitin. nih.govbiotium.com When a fungus is treated with this compound, fluorescence microscopy after Calcofluor White staining can reveal several key phenotypic changes:

Aberrant Septa Formation: Septa may be incomplete, misplaced, or abnormally thick, indicating that CHS disruption interferes with this critical aspect of cell division and hyphal structure.

Swelling and Lysis: Inhibition of chitin synthesis weakens the cell wall, making the cell susceptible to osmotic stress. This can lead to visible swelling of hyphal tips or entire cells, often culminating in cell lysis (bursting).

Abnormal Morphology: Treated fungi may exhibit distorted shapes, such as ballooning hyphae or irregular budding patterns in yeast, due to the loss of structural integrity provided by chitin.

Electron Microscopy (EM): EM provides much higher resolution than light microscopy, allowing for the detailed examination of cellular ultrastructure.

Transmission Electron Microscopy (TEM): TEM is used to view thin cross-sections of cells. In the context of CHS inhibition, TEM can reveal profound changes in the cell wall's architecture. asm.orgnih.gov Untreated fungal cell walls typically show distinct layers, including an inner scaffold of chitin and glucan microfibrils. asm.orgresearchgate.net After treatment with an inhibitor, TEM images might show a significantly thinner cell wall, disorganized fibrillar layers, or an accumulation of vesicles near the cell membrane, potentially indicating a failed attempt to transport CHS or chitin precursors to the wall. nih.gov

Scanning Electron Microscopy (SEM): SEM provides detailed images of the cell surface. It is ideal for observing gross morphological changes caused by CHS inhibitors. SEM can clearly show cell surface wrinkling, deformities in hyphal shape, and cell lysis, providing a three-dimensional perspective on the inhibitor's impact on the organism's external structure.

TechniquePrincipleExpected Phenotypic Observations with CHS Inhibition
Fluorescence Microscopy (with Calcofluor White)A fluorescent dye binds to chitin in the cell wall, which then emits light when excited by a specific wavelength.Abnormal septa, reduced fluorescence at growing tips, cell swelling, distorted morphology, cell lysis.
Transmission Electron Microscopy (TEM)An electron beam passes through an ultra-thin section of the cell to create a high-resolution 2D image of the internal structure.Thinner cell walls, disorganized wall layers, accumulation of secretory vesicles, breaks in the cell wall.
Scanning Electron Microscopy (SEM)An electron beam scans the surface of a whole organism, creating a high-resolution 3D image of the exterior.Surface wrinkling, abnormal hyphal or yeast cell shape, evidence of cell bursting and leakage of cytoplasm.

Environmental and Ecological Considerations Non Human Focus

Future Research Directions and Potential Non Human Applications

Development of Next-Generation Chitin (B13524) Synthase Inhibitor Formulations

The effectiveness of chitin synthase inhibitors can be significantly enhanced through advanced formulation technologies. Research is increasingly focused on developing next-generation formulations that improve the delivery, stability, and bioavailability of these active compounds. One of the most promising areas is the use of nanoemulsions. acs.orgnih.gov

Nanoemulsions are colloidal systems where the inhibitor is encapsulated within tiny droplets, typically ranging from 20 to 500 nm. nih.gov This formulation can increase the solubility of hydrophobic inhibitors, protect them from environmental degradation, and improve their adhesion to target surfaces like plant leaves or insect cuticles. For instance, studies on the acaricidal efficacy of certain chitin synthase inhibitors have shown that performance is significantly improved when they are formulated as nanoemulsions. acs.orgnih.gov This approach allows for better pest control with potentially lower concentrations of the active ingredient, contributing to more environmentally friendly applications. nih.gov Future research will likely explore other nanodelivery systems and the incorporation of adjuvants to further optimize the performance of chitin synthase inhibitor formulations in agricultural settings.

Application in Sustainable Agricultural Practices

Chitin synthase inhibitors represent a valuable tool for sustainable agriculture due to their targeted mode of action. patsnap.com Since chitin is a key component of fungal cell walls and arthropod exoskeletons but is absent in plants and vertebrates, these inhibitors offer a high degree of selectivity. researchgate.net This specificity minimizes harm to non-target organisms and the environment, aligning with the principles of sustainable crop protection. patsnap.commdpi.com

Chitin synthase inhibitors have demonstrated significant potential as novel fungicides for managing diseases in a variety of crops. Their mechanism of disrupting the fungal cell wall integrity makes them effective against a range of agriculturally destructive fungi. patsnap.com Research into new scaffolds for these inhibitors has yielded compounds with potent antifungal properties.

One such area of research has identified a series of novel chitin synthase inhibitors with promising activity against several plant pathogens. For example, a specific molecule, referred to as compound 12 , has been shown to inhibit the growth of economically important fungi such as Fusarium graminearum and Botrytis cinerea. While it showed less efficacy against Colletotrichum lagenarium, its activity against the former pathogens highlights the potential for developing targeted fungal control agents. The table below summarizes the antifungal activity of compound 12 and related compounds from the same study.

CompoundGrowth Inhibition of Fusarium graminearum (%)Growth Inhibition of Botrytis cinerea (%)Growth Inhibition of Colletotrichum lagenarium (%)
Compound 12>50Stronger than against F. graminearumLess effective
Compound 7>50Stronger than against F. graminearum-
Compound 8>50Stronger than against F. graminearum-
Compound 13-Stronger than against F. graminearum-

The disruption of chitin synthesis is a highly effective mechanism for controlling insect and mite populations. patsnap.com By interfering with the formation of the exoskeleton, these inhibitors disrupt the molting process, leading to mortality, especially in larval and nymphal stages. biologists.comnih.gov This mode of action makes them environmentally friendly alternatives to broad-spectrum neurotoxic insecticides. patsnap.com

Chitin synthase inhibitors have been successfully developed to combat a wide range of agricultural pests. researchgate.net Their targeted action ensures that they have minimal impact on beneficial insects and other non-target organisms. patsnap.com Research continues to identify new chitin synthase inhibitors with improved efficacy and broader spectrums of activity against various insect and mite pests, including highly destructive global pests like Tetranychus urticae (two-spotted spider mite). acs.orgnih.gov The development of compounds like Novaluron, a benzoylurea (B1208200) insecticide, showcases the potential of this class of inhibitors in modern pest management. nih.gov

Biotechnological Applications and Industrial Uses

Beyond crop protection, chitin synthase inhibitors are being explored for a range of biotechnological and industrial applications. patsnap.com The ability to control chitin synthesis opens up possibilities in fields that utilize chitin and its derivatives. For example, these inhibitors could be used in the production of bio-based materials where the modification of chitin structure is desired. patsnap.com

In industrial processes that are susceptible to fungal contamination, chitin synthase inhibitors could serve as effective control agents. Furthermore, the study of these inhibitors contributes to a deeper understanding of chitin biology, which can be applied to the development of novel materials and processes in various industries. patsnap.com

Exploration of Novel Chitin Synthase Isoforms as Targets

Fungi and insects possess multiple chitin synthase enzymes, known as isoforms, each playing distinct roles in different developmental stages and tissues. nih.govbiologists.com This diversity of isoforms presents an opportunity for the development of highly specific inhibitors. For instance, in fungi, different chitin synthase genes are required for processes like hyphal growth, conidiogenesis, and plant infection. rroij.com

In insects, two main isoforms, CHS1 and CHS2, are responsible for chitin synthesis in the cuticle and midgut, respectively. researchgate.net Research is focused on identifying and characterizing these different isoforms to develop inhibitors that target specific enzymes. This approach could lead to pesticides with even greater selectivity, for example, by targeting a CHS isoform that is unique to a particular pest species or developmental stage. biologists.com The successful expression and purification of full-length chitin synthase proteins from pests like Tetranychus urticae is a crucial step in screening for such targeted inhibitors. acs.orgnih.gov

Integration with Integrated Pest and Disease Management (IPM/IDM) Programs

Chitin synthase inhibitors are well-suited for inclusion in Integrated Pest Management (IPM) and Integrated Disease Management (IDM) programs. researchgate.netresearchgate.net IPM and IDM strategies emphasize the use of multiple control tactics to manage pests and diseases in a way that is economically viable and environmentally sound. The high selectivity of chitin synthase inhibitors makes them compatible with biological control agents, a key component of many IPM programs. researchgate.net

By targeting a specific biochemical pathway in fungi and arthropods, these inhibitors can be used in rotation with other pesticides that have different modes of action to manage resistance development in pest populations. researchgate.net Their effectiveness against immature stages of insects also complements the action of other insecticides that may be more effective against adults. nih.gov The continued development of chitin synthase inhibitors will provide valuable tools for creating more sustainable and effective IPM and IDM strategies for a variety of agricultural systems.

Q & A

Q. What methodologies are recommended for determining the IC50 of Chitin Synthase Inhibitor 12 against fungal CHS?

The half-maximal inhibitory concentration (IC50) can be quantified using in vitro enzymatic assays. Purified chitin synthase (CHS) is incubated with varying concentrations of the inhibitor, and enzyme activity is measured via incorporation of radiolabeled substrates (e.g., [³H]N-acetylglucosamine) into chitin. Data are analyzed using nonlinear regression to calculate IC50 values. For this compound, an IC50 of 0.16 mM was reported using this approach, highlighting its potency .

Q. How can researchers evaluate the antifungal spectrum of this compound against resistant fungal strains?

Standardized broth microdilution assays (CLSI M27/M38 guidelines) are employed to determine minimum inhibitory concentrations (MICs) against clinical isolates, including resistant variants like C. albicans and C. neoformans. Growth inhibition is assessed spectrophotometrically after 48–72 hours. Synergy with existing antifungals (e.g., azoles) can be tested using checkerboard assays to identify combinatorial effects .

Q. What experimental models are suitable for studying this compound in invasive fungal infections (IFIs)?

In vivo efficacy is typically evaluated in immunosuppressed murine models of systemic candidiasis or cryptococcosis. Outcomes include survival rates, fungal burden (CFU counts in organs), and histopathological analysis of infected tissues. Galleria mellonella larvae offer a cost-effective alternative for preliminary toxicity and efficacy screening .

Advanced Research Questions

Q. How can structural biology approaches elucidate the mechanism of CHS inhibition by this compound?

X-ray crystallography or cryo-EM of CHS-inhibitor complexes can resolve binding interactions at atomic resolution. Molecular dynamics simulations further analyze conformational changes in CHS upon inhibitor binding. Comparative studies with non-inhibited CHS (e.g., from Entamoeba invadens) may reveal species-specific differences in inhibitor sensitivity .

Q. What strategies address resistance development against this compound in fungal pathogens?

Resistance mechanisms can be studied via serial passage of fungi under sub-inhibitory concentrations of the inhibitor. Whole-genome sequencing identifies mutations in CHS genes (e.g., CHS1, CHS2) or efflux pump regulators. CRISPR/Cas9-edited strains validate causal mutations, as demonstrated in buprofezin-resistant Nilaparvata lugens .

Q. How do in silico methods contribute to optimizing this compound derivatives?

Virtual screening of compound libraries against CHS active sites identifies structural analogs with improved binding affinity. QSAR models correlate chemical features (e.g., hydrophobicity, hydrogen-bonding capacity) with inhibitory activity. Molecular docking of 3-hydroxycoumarin derivatives, for example, has guided the design of novel CHS inhibitors .

Q. What cross-species variations in CHS activation impact inhibitor efficacy?

Enzyme kinetics studies compare CHS from fungi, insects (e.g., Nilaparvata lugens), and protozoa (e.g., Entamoeba invadens). Key differences include metal ion dependence (Mn²⁺/Co²⁺ in E. invadens), pH optima, and insensitivity to Polyoxin-D in some species. Such variability necessitates tailored inhibitor design for target organisms .

Q. How can RNA interference (RNAi) validate CHS as a target for this compound?

dsRNA targeting CHS genes (e.g., CHSB in insects) is administered via injection or feeding. Phenotypic outcomes (e.g., molting defects, reduced fecundity) confirm CHS’s role. In fungi, conditional knockout strains or antisense RNA techniques assess lethality upon CHS inhibition, as seen in C. albicans .

Methodological Considerations

Q. What controls are essential in CHS inhibition assays to ensure reproducibility?

Include positive controls (e.g., Nikkomycin Z for fungal CHS) and negative controls (solvent-only treatments). Enzyme activity should be normalized to protein concentration (Bradford assay). For in vivo studies, vehicle-treated and untreated cohorts control for off-target effects .

Q. How should researchers handle discrepancies in CHS inhibition data across studies?

Variability may arise from differences in enzyme sources (e.g., soluble vs. membrane-bound CHS), assay conditions (pH, cofactors), or fungal growth phases. Meta-analyses using frameworks like PICO (Population, Intervention, Comparison, Outcome) systematically evaluate confounding factors. Replicating assays under standardized protocols resolves contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.